molecular formula C21H20N2O3S B299542 N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

Cat. No.: B299542
M. Wt: 380.5 g/mol
InChI Key: CEBMKSJWGQTXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It has been extensively studied for its potential use in various scientific research applications, including the treatment of hyperparathyroidism, osteoporosis, and cancer.

Scientific Research Applications

N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the treatment of hyperparathyroidism, a condition that results in the overproduction of parathyroid hormone (PTH) by the parathyroid glands. This compound has been shown to effectively reduce PTH secretion and improve calcium metabolism in animal models of hyperparathyroidism.
Another potential application of this compound is in the treatment of osteoporosis, a condition characterized by a loss of bone density and increased risk of fractures. This compound has been shown to improve bone mineral density and reduce bone resorption in animal models of osteoporosis.
This compound has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells.

Mechanism of Action

N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide works by selectively blocking the CaSR, a protein that plays a critical role in regulating calcium homeostasis in the body. By blocking the CaSR, this compound reduces the secretion of PTH, inhibits bone resorption, and prevents the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces PTH secretion, improves calcium metabolism, and increases bone mineral density. It also inhibits bone resorption and prevents the growth and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide in lab experiments is its selectivity for the CaSR. It is a highly specific antagonist that does not interact with other calcium channels or receptors. This makes it an ideal tool for studying the role of the CaSR in various physiological processes.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer and dose accurately. Additionally, its high lipophilicity can lead to non-specific binding and potential toxicity.

Future Directions

There are several future directions for the use of N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide in scientific research. One potential direction is the development of more potent and selective CaSR antagonists for the treatment of hyperparathyroidism, osteoporosis, and cancer.
Another future direction is the study of the role of the CaSR in other physiological processes, such as insulin secretion, blood pressure regulation, and immune function. This compound can be used as a tool to investigate the effects of CaSR modulation on these processes.
Finally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity. Further research is needed to explore these possibilities.
Conclusion
This compound, or this compound, is a selective calcium-sensing receptor antagonist that has shown promise in various scientific research applications. Its ability to reduce PTH secretion, improve calcium metabolism, increase bone mineral density, and inhibit the growth and metastasis of cancer cells make it an ideal tool for studying the role of the CaSR in various physiological processes. While there are some limitations to its use in lab experiments, the future directions for the use of this compound are promising and warrant further investigation.

Synthesis Methods

The synthesis of N-(1-naphthyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide involves the reaction of 1-naphthylamine with 2-pyrrolidinecarboxylic acid, followed by the addition of phenylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-naphthalen-1-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C21H20N2O3S/c24-21(22-19-13-6-9-16-8-4-5-12-18(16)19)20-14-7-15-23(20)27(25,26)17-10-2-1-3-11-17/h1-6,8-13,20H,7,14-15H2,(H,22,24)

InChI Key

CEBMKSJWGQTXSV-UHFFFAOYSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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